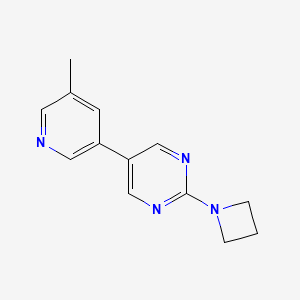

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine

Description

2-(Azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an azetidine ring at position 2 and a 5-methylpyridin-3-yl group at position 5. This structure combines the conformational rigidity of azetidine with the aromatic and hydrogen-bonding capabilities of pyridine, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition (inferred from ). Its molecular formula is C₁₃H₁₅N₅ (molecular weight ~241.3 g/mol).

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-10-5-11(7-14-6-10)12-8-15-13(16-9-12)17-3-2-4-17/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRUPQVWKSSIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CN=C(N=C2)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction with the pyrimidine ring.

Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties, particularly as an antimicrobial and anticancer agent . Its ability to interact with specific biological macromolecules, such as enzymes and receptors, suggests mechanisms for modulating biological activity.

Case Studies

- A study investigated the inhibitory effects of azetidine derivatives on various cancer cell lines, demonstrating significant cytotoxicity linked to the presence of the pyrimidine structure .

- Another research project focused on the compound's role as a phosphodiesterase (PDE) inhibitor , which is crucial in the treatment of neurological disorders .

Biological Research

Biological Interactions

The compound has been studied for its interactions with proteins involved in cellular signaling pathways. Its azetidine and pyrimidine rings can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity and cellular responses.

Applications in Drug Development

- The design of targeted therapies leveraging the compound's unique structure has been explored, particularly in developing new treatments for diseases like cancer and neurodegenerative disorders .

Material Science

Synthesis of Advanced Materials

The compound serves as a building block in synthesizing more complex materials. Its unique properties allow it to be incorporated into polymers or other materials used in various industrial applications.

Potential Uses

- Development of conductive polymers for electronic applications.

- Utilization in coatings and adhesives that require specific chemical properties for enhanced performance.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Halogen-Substituted Analogs

2-(Azetidin-1-yl)-5-bromopyrimidine (CAS 850349-22-3)

- Formula : C₇H₈BrN₃

- Key Differences : The bromine atom at position 5 replaces the 5-methylpyridin-3-yl group. This substitution simplifies the molecule (MW ~229 g/mol) and enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Acts as a synthetic intermediate for further functionalization .

Boron-Containing Derivatives

- 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Modifications on the Azetidine Ring

Functionalized Azetidine Moieties

- 1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride Formula: C₇H₁₁ClN₄ Key Differences: The azetidine ring bears an amine group, which is protonated under physiological conditions (pKa ~8.5).

- Compounds from (e.g., AKT Inhibitors) Example: Methyl 6-(2,4-difluorophenyl)-5-[4-[[3-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)azetidin-1-yl]methyl]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate Key Differences: Azetidine is connected to triazole and pyridine groups via a methylene linker, increasing steric bulk and complexity (MW ~600 g/mol). Applications: Demonstrates nanomolar inhibition of AKT/mTOR pathways, highlighting the importance of azetidine in kinase targeting .

Pyridine-Substituted Analogs

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine (CAS 344278-11-1)

Structure-Activity Relationship (SAR) Insights

- Position 5 Substitutions :

- Boronates enable modular synthesis but may introduce toxicity concerns .

Comparative Data Table

Biological Activity

2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug discovery.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring through cyclization and the introduction of the azetidine and pyridine moieties via coupling reactions. The specific positioning of the methyl group on the pyridine ring enhances its chemical reactivity and biological activity, distinguishing it from similar compounds.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The azetidine and pyrimidine components allow for diverse binding interactions, potentially modulating enzymatic activity or receptor signaling pathways. These interactions can lead to various pharmacological effects, including inhibition of target proteins involved in disease processes.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, it has shown effectiveness against A549 lung cancer cells with an IC50 value indicating significant potency .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Structure–activity relationship (SAR) studies indicate that modifications to the azetidine or pyrimidine rings can enhance inhibitory potency against specific targets, such as cholinesterases .

- Receptor Binding : Binding affinity studies reveal that this compound can interact with various receptors, suggesting potential applications in treating conditions like neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : In vitro tests demonstrated that the compound effectively reduced cell viability in A549 and HeLa cells, with a notable decrease in cell proliferation observed at higher concentrations. This suggests a potential role in cancer therapy .

- Cholinesterase Inhibition : A comparative analysis of related compounds showed that variations in substituents significantly influenced their inhibitory activity against acetylcholinesterase (AChE). The presence of the azetidine moiety was crucial for enhancing binding affinity and selectivity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine can react with halogenated pyrimidine precursors under reflux conditions. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Chromatographic purification (e.g., silica gel or HPLC) is critical for isolating the pure product. Reaction progress is monitored via TLC or LC-MS .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization employs NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (if crystalline) for absolute configuration. Purity is assessed via HPLC (>95% purity threshold). Comparative spectral databases (e.g., PubChem) ensure consistency with reported data .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes like kinases or GPCRs. Quantum mechanics/molecular mechanics (QM/MM) simulations assess electronic interactions at binding sites. Free-energy perturbation (FEP) calculations refine binding predictions. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is paired with computational data to resolve discrepancies .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). A meta-analysis framework is recommended:

- Step 1 : Normalize data using internal controls (e.g., IC50 values against reference inhibitors).

- Step 2 : Validate assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%).

- Step 3 : Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Step 4 : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. What experimental designs optimize reaction yields for structurally complex analogs?

- Methodological Answer : Design of Experiments (DoE) using response surface methodology (RSM) identifies critical parameters (e.g., catalyst loading, temperature). For example:

- Central Composite Design : Tests 3–5 variables with 20–30 runs.

- Output : Predictive models for yield optimization.

High-throughput screening (HTS) with automated liquid handlers accelerates condition testing. ICReDD’s feedback loop (computational reaction path searches → experimental validation) reduces trial-and-error inefficiencies .

Q. How does the substitution pattern on the pyrimidine ring influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents:

- Example : Replacing 5-methylpyridin-3-yl with electron-withdrawing groups (e.g., -CF3) alters logP and target binding.

- Assays : Enzymatic inhibition (e.g., kinase assays), cellular cytotoxicity (MTT assay), and pharmacokinetic profiling (Caco-2 permeability, microsomal stability). Data is analyzed via multivariate regression to identify key physicochemical drivers (e.g., lipophilicity, polar surface area) .

Q. What challenges arise in scaling synthesis from milligram to gram quantities for preclinical studies?

- Methodological Answer : Key challenges include:

- Heat Transfer : Exothermic reactions require jacketed reactors for temperature control.

- Purification : Transition from column chromatography to recrystallization or distillation.

- Byproduct Management : Scale-up increases impurity formation; inline FTIR monitors reaction intermediates.

Process Analytical Technology (PAT) ensures consistency. Pilot-scale batches (1–10 g) validate reproducibility before GMP-compliant production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.